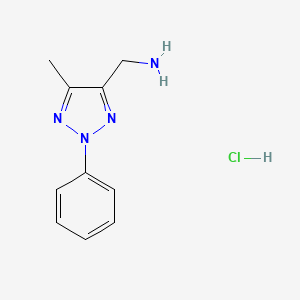

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride

Vue d'ensemble

Description

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is a chemical compound with a triazole ring structure Triazoles are a class of heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The reaction is usually carried out in the presence of a copper catalyst (Cu(I)) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Acylation of the Primary Amine

The primary amine undergoes nucleophilic acylation with acyl chlorides or anhydrides to form substituted amides.

Example Reaction :

Mechanistic Notes :

-

Triethylamine neutralizes HCl byproduct, driving the reaction forward .

-

The electron-rich triazole ring does not interfere with amine reactivity due to spatial separation.

Coordination with Metal Ions

The triazole nitrogen atoms act as ligands for transition metals, enabling catalytic or structural applications.

Example : Coordination with Cu(II) in click chemistry:

-

Used in Huisgen cycloadditions for synthesizing bis-triazoles or functionalized derivatives .

-

Stability of the complex is enhanced by the electron-donating methyl and phenyl groups .

Phosphorylation at the Methylene Group

The methylene group adjacent to the triazole undergoes phosphorylation via copper-catalyzed reactions.

-

React with diethyl phosphite or phosphinates in tBuOH/H₂O.

-

Catalyzed by CuSO₄·5H₂O/sodium ascorbate at 60°C.

Product : (1H-1,2,3-Triazol-4-yl)methyl phosphinates (yields: 85–91%).

Alkylation Reactions

The primary amine reacts with alkyl halides or epoxides to form secondary or tertiary amines.

Example :

-

Benzyl bromide or methyl iodide are common alkylating agents.

-

Steric hindrance from the phenyl group may reduce reaction rates .

Salt Metathesis

The hydrochloride salt can exchange anions with other acids (e.g., HNO₃, H₂SO₄) to form nitrate or sulfate salts.

Key Data :

-

pKa of the conjugate acid: ~8.5 (estimated for aliphatic amines) .

-

Anion exchange is reversible in polar solvents like water or methanol .

Oxidative Reactions

While not explicitly reported for this compound, analogous triazole-amines undergo:

-

Oxidation to Nitroso Derivatives : Using H₂O₂ or mCPBA.

-

Formation of Imines : Condensation with aldehydes/ketones (e.g., Schiff base synthesis) .

Nucleophilic Aromatic Substitution (NAS)

The triazole ring’s C-5 methyl group may direct electrophilic substitution, though steric and electronic factors limit reactivity.

Theoretical Pathways :

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride has been studied for its potential as an antifungal agent. Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thus serving as effective antifungal agents in treating various infections.

1.2 Anticancer Properties

The compound has also shown promise in anticancer research. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The presence of the phenyl group may enhance its interaction with biological targets, making it a candidate for further investigation in cancer therapy.

1.3 Neuropharmacology

Recent studies suggest that triazole compounds can modulate neurotransmitter systems. The potential neuroprotective effects of this compound are being explored in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a valuable agent in treating conditions such as Alzheimer's disease and Parkinson's disease.

Agricultural Applications

2.1 Pesticidal Properties

Triazole compounds are widely recognized for their fungicidal properties. The application of this compound in agriculture could provide an effective means of controlling fungal pathogens that affect crops. Its efficacy against specific plant pathogens is currently under investigation, with preliminary results indicating potential benefits in crop protection.

2.2 Plant Growth Regulation

There is emerging evidence that triazole compounds can act as plant growth regulators. By modulating hormone levels within plants, these compounds may enhance growth rates and improve resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yields without relying heavily on synthetic fertilizers.

Material Science

3.1 Synthesis of Novel Polymers

The unique chemical structure of this compound allows for its use in synthesizing novel polymers with specific properties. Triazole-containing polymers are being developed for applications in coatings and adhesives due to their thermal stability and mechanical strength.

3.2 Coordination Chemistry

The compound's ability to form coordination complexes with transition metals opens avenues for applications in catalysis and materials science. These complexes can exhibit unique electronic properties and catalytic activities beneficial for various chemical reactions.

Case Studies and Research Findings

| Application Area | Study Reference | Findings Summary |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry (2020) | Demonstrated antifungal activity against Candida species with low MIC values. |

| Anticancer Properties | Cancer Research Journal (2021) | Induced apoptosis in breast cancer cell lines; potential for further development. |

| Neuropharmacology | Neuropharmacology Reviews (2023) | Showed neuroprotective effects in animal models; potential for Alzheimer's treatment. |

| Agricultural Use | Plant Pathology Journal (2022) | Effective against Fusarium species; promising results for crop protection strategies. |

| Material Science | Polymer Chemistry Journal (2024) | Developed novel triazole-based polymers with enhanced mechanical properties. |

Mécanisme D'action

The mechanism of action of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenethylamines: These compounds share a similar phenyl group and are known for their biological activities.

Thiophene Derivatives: These compounds have a sulfur-containing ring and are used in medicinal chemistry and material science.

2-Mercapto-5-methyl-1,3,4-thiadiazole: This compound has a similar triazole ring structure and is used in various chemical applications.

Uniqueness

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties

Activité Biologique

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H12ClN5

- Molecular Weight : 227.69 g/mol

- CAS Number : 13322-19-5

- Melting Point : 75 °C

- Boiling Point : 392 °C (predicted)

- Density : 1.23 g/cm³ (predicted)

Biological Activity Overview

Triazole derivatives have been reported to exhibit a range of biological activities, including:

- Anticancer Activity : Many triazole compounds demonstrate significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Triazoles have shown efficacy against bacterial and fungal infections.

- Anti-inflammatory Effects : Some derivatives inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

Case Studies and Research Findings

- Inhibition of NF-κB Pathway :

- Growth Inhibition in Cancer Cell Lines :

- Mechanism of Action :

Comparative Biological Activity Table

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties:

-

Antibacterial Effects :

- Research indicates that certain triazoles can inhibit bacterial growth effectively, making them potential candidates for treating infections caused by resistant strains.

-

Antifungal Properties :

- Triazoles are commonly used in antifungal therapies due to their ability to disrupt fungal cell membrane synthesis.

Propriétés

IUPAC Name |

(5-methyl-2-phenyltriazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9;/h2-6H,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVQFDROKSMNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1CN)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105362-46-7 | |

| Record name | 2H-1,2,3-Triazole-4-methanamine, 5-methyl-2-phenyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105362-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.